Quantified Subtype Selectivity Within the KDM5 Family: 4-Fold Preference for KDM5B over KDM5A
In a standardized AlphaScreen assay conducted in the same laboratory under identical conditions (50 mM HEPES, pH 7.2, 0.01% BSA, 0.01% Tween-20, 25°C, 20-minute incubation), compound N3 inhibited recombinant KDM5B with an IC₅₀ of 5,500 nM (5.5 µM), compared to an IC₅₀ of 20,000 nM (20 µM) for KDM5A, representing a 3.6-fold greater potency for KDM5B [1]. Under identical assay conditions, KDM5C and KDM5D exhibited even weaker inhibition, with IC₅₀ values of 42,000 nM (42 µM) and 53,000 nM (53 µM), respectively [2]. This intra-family selectivity pattern is distinctive among the ten compounds evaluated in the Horton et al. study and contrasts with the closely related methyl ester analog N4, which shows significantly reduced activity against all KDM5 isoforms due to loss of the critical C-4 carboxylic acid interaction [1].
| Evidence Dimension | In vitro inhibitory potency (IC₅₀) against recombinant KDM5 family members |
|---|---|
| Target Compound Data | IC₅₀ KDM5A = 20,000 nM; IC₅₀ KDM5B = 5,500 nM; IC₅₀ KDM5C = 42,000 nM; IC₅₀ KDM5D = 53,000 nM |
| Comparator Or Baseline | Closest structural analog N4 (methyl ester): activity substantially reduced across all KDM5 isoforms per paper text; KDM5-C49 (different chemotype): KDM5A IC₅₀ = 40 nM; KDM5-C70 (prodrug of C49): KDM5A IC₅₀ = 1,800 nM |
| Quantified Difference | 3.6-fold greater inhibition of KDM5B vs KDM5A for N3; 7.6-fold greater for KDM5B vs KDM5C; 9.6-fold greater for KDM5B vs KDM5D |
| Conditions | AlphaScreen assay; recombinant N-terminal his6-tagged human KDM5A (residues 1–797), KDM5B (1–755), KDM5C (1–789), KDM5D (1–760); expressed in Sf9 insect cells; 50 mM HEPES pH 7.2, 0.01% BSA, 0.01% Tween-20; 25°C; 20 min incubation; inhibitor dissolved in 100% DMSO at 20–50 mM stock concentration |
Why This Matters
For researchers studying KDM5B-specific biology (oncogenic driver in breast cancer, melanoma, and drug-tolerant persister cells), N3 provides a defined selectivity window over KDM5A/C/D that is validated by direct intra-study comparison, enabling controlled functional dissection of KDM5B-dependent phenotypes without the confounding pan-KDM5 inhibition seen with more potent but non-selective tool compounds.
- [1] Horton JR, Liu X, Gale M, Wu L, Shanks JR, Zhang X, Webber PJ, Bell JSK, Kales SC, Mott BT, Rai G, Jansen DJ, Henderson MJ, Urban DJ, Hall MD, Simeonov A, Maloney DJ, Johns MA, Fu H, Jadhav A, Vertino PM, Yan Q, Cheng X. Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology, 2016; 23(7): 769–781. doi: 10.1016/j.chembiol.2016.06.006. View Source
- [2] BindingDB Entry BDBM50396019: 4'-(phenethylcarbamoyl)-[2,2'-bipyridine]-4-carboxylic acid (N3). IC50 data for KDM5A, KDM5B, KDM5C, and KDM5D extracted from Horton et al., Cell Chemical Biology, 2016. BindingDB DOI: 10.7270/Q2BZ64VH. View Source
